molecular formula C5H3ClN2O2 B041554 3-chloropyrazine-2-carboxylic Acid CAS No. 27398-39-6

3-chloropyrazine-2-carboxylic Acid

Cat. No. B041554
CAS RN: 27398-39-6
M. Wt: 158.54 g/mol
InChI Key: PMRPVXLESNMKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-chloropyrazine-2-carboxylic acid involves strategic organic reactions that allow for the introduction of functional groups and structural motifs characteristic of the target molecule. For instance, cyclooligomerization under microwave irradiation and subsequent transformation processes have been utilized to produce carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine structures. These methods demonstrate the versatility of synthetic approaches in constructing complex pyrazine-containing frameworks with specific functionalities (Kong et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-chloropyrazine-2-carboxylic acid and related compounds has been examined through various spectroscopic and crystallographic techniques, revealing detailed information about their geometric and electronic features. For example, X-ray diffraction studies have provided insights into the conformations, hydrogen bonding patterns, and overall solid-state architectures of pyrazine derivatives, illustrating the influence of substituents on molecular arrangement and stability (Smith et al., 1995).

Chemical Reactions and Properties

3-Chloropyrazine-2-carboxylic acid participates in a variety of chemical reactions that underscore its reactivity and potential for further functionalization. Reactions with transition metal ions have led to the formation of metal-containing supramolecular complexes, highlighting the coordination chemistry of pyrazine derivatives and their application in constructing metal-organic frameworks (Kong et al., 2012). Furthermore, the presence of the carboxylic acid group enables typical acid-base reactions, esterification, and amide formation, expanding the utility of this compound in organic synthesis and material science.

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Properties : 2-Arylimidazo[1,2-a]pyrazine-3-carboxylic acids, synthesized from 3-Chloropyrazine-2-carboxylic Acid, have shown potent anti-inflammatory and analgesic properties. Compounds 8c and 8e were identified as the most potent in this category (Abignente et al., 1993).

  • Antituberculotic Activity : The amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, among others, has exhibited high antituberculotic activity and lipophilicity (Doležal et al., 2002). Additionally, 6-chloro-N-octylpyrazine-2-carboxamide has shown potential as a novel anti-tuberculosis agent, with molecular docking studies suggesting effective bioactivity against Mycobacterium tuberculosis (Aijijiyah et al., 2020).

  • Metal-Mediated Supramolecular Complex Formation : Carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine has been synthesized and found to exhibit metal-mediated self-assembly, forming metal-containing supramolecular complexes (Kong et al., 2012).

  • Photosynthesis Inhibition : Anilides of substituted pyrazine-2-carboxylic acids have shown moderate inhibitory effects on oxygen evaporation in spinach chloroplasts, particularly the 5-chloro-2-hydroxyanilide of 6-chloropyrazine-2-carboxylic acid (Doležal et al., 1999).

  • Antimycobacterial, Antifungal, and Herbicidal Activity : Synthesized anilides of substituted pyrazine-2-carboxylic acids have demonstrated significant antimycobacterial, antifungal, and photosynthesis-inhibiting activity, with applications in agriculture and pharmaceuticals (Doležal et al., 2001).

  • Flavonolignan Production in Plants : Substituted amides of pyrazine-2-carboxylic acids have been shown to increase flavonolignan production in Silybum marianum in vitro, indicating potential as herbicides (Tumova et al., 2005).

  • Synthesis of Novel Insecticides : The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, derived from 3-Chloropyrazine-2-carboxylic Acid, provides an efficient method for producing chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).

  • Antituberculous and Antifungal Applications : Several pyrazine derivatives, including 6-alkoxypyrazine-2-carboxylic acids and arylsulfanylpyrazinecarboxylic acid derivatives, have shown potential for antituberculous and antifungal applications in pharmaceutical research (Foks & Manowska, 1976; Jampílek et al., 2007).

Safety And Hazards

The safety information for 3-chloropyrazine-2-carboxylic acid includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It’s recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

3-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRPVXLESNMKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363557
Record name 3-chloropyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloropyrazine-2-carboxylic Acid

CAS RN

27398-39-6
Record name 3-chloropyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-pyrazine-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloropyrazine-2-carboxylic Acid
Reactant of Route 2
3-chloropyrazine-2-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-chloropyrazine-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
3-chloropyrazine-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
3-chloropyrazine-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
3-chloropyrazine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.